Furanyl norfentanyl is classified as a novel synthetic opioid. It is derived from the furan-2-carboxamide structure, similar to other fentanyl analogs. The compound is often synthesized clandestinely and has been identified in various drug seizures, indicating its relevance in discussions surrounding new psychoactive substances. Its classification aligns with other potent opioids that pose significant risks for overdose and dependency.
The synthesis of furanyl norfentanyl typically involves chemical reactions similar to those used for producing other fentanyl analogs. The process may include:
A detailed understanding of these methods is crucial for both legitimate pharmaceutical applications and for forensic analysis in the case of illicit production.
Furanyl norfentanyl can undergo various chemical reactions typical of amides and opioids:
These reactions are significant for understanding both the metabolism of the compound in biological systems and its stability during storage and handling.
Furanyl norfentanyl exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:
Quantitative data on its binding affinity compared to other opioids would provide insights into its relative potency.
Understanding these properties is essential for handling furanyl norfentanyl safely in laboratory settings.
Furanyl norfentanyl's primary application lies within research contexts focused on opioid pharmacology and toxicology. It may be utilized in:
The ongoing research into furanyl norfentanyl reflects broader efforts to address challenges posed by synthetic opioids in public health contexts.
Sensitivity and Multi-Matrix AdaptabilityUHPLC-MS/MS is the gold standard for detecting furanyl norfentanyl (the primary metabolite of furanylfentanyl) in biological matrices due to its exceptional sensitivity and specificity. The technique achieves limits of quantification (LoQs) as low as 0.5–5 pg/mg in hair, 2–6 ng/L in blood, and 11–21 pg/g in urine [1] [10]. Separation is optimized using reversed-phase columns (e.g., Waters Acquity UPLC HSS T3), with mobile phases combining ammonium acetate/formate buffers and acetonitrile. Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode targets specific transitions: m/z 349.2 → 188.1 (quantifier) and 349.2 → 105.1 (qualifier) for furanyl norfentanyl [10].
Sample Preparation Workflows
| Matrix | LoD (pg/mg or ng/L) | LoQ (pg/mg or ng/L) | Recovery (%) |
|---|---|---|---|
| Hair | 0.5–1.0 | 2.0–5.0 | 89.4–119.7 |
| Blood | 0.8–2.0 | 2.0–6.0 | 92.1–116.3 |
| Urine | 1.5–3.0 | 5.0–11.0 | 94.2–112.8 |
Rapid Screening CapabilitiesPS-MS enables semi-quantitative detection of furanyl norfentanyl in complex matrices (e.g., urine, drug slurries) within <1 minute, requiring minimal sample preparation [2] [4]. Samples (≤10 µL) are spotted onto triangular chromatography paper, wetted with solvent, and subjected to high voltage (3–5 kV), generating ions via electrospray-like mechanisms. The method detects furanyl norfentanyl at levels as low as 0.66 ng/mL in analgesic slurries (simulating street drugs) and 0.49 ng/mL in methanol [4].
Operational Advantages and Limitations
| Matrix | LoD (ng/mL) | Linear Range (ng/mL) | Precision (RSD%) |
|---|---|---|---|
| Methanol | 0.049 | 0.5–600 | <15% |
| Diluted Urine (1:10) | 0.32 | 0.5–600 | <18% |
| Analgesic Slurry | 0.66 | 1.0–500 | <20% |
Data from [4]
Key Validation ParametersFor regulatory compliance (e.g., SAMHSA, SoHT), methods must validate:
Matrix-Specific Considerations
Cross-Reactivity LimitationsImmunoassays (e.g., ELISA, immunochromatography) exhibit ≤30% cross-reactivity with furanyl norfentanyl due to structural differences from target antigens (e.g., fentanyl-specific antibodies) [3] [5]. False negatives occur at concentrations <10 ng/mL, whereas UHPLC-MS/MS detects ≤2 ng/mL.
Performance Metrics
| Method | LoD (ng/mL) | Cross-Reactivity | Analysis Time |
|---|---|---|---|
| Immunoassay Strips | 10–50 | Low (≤30%) | 5–15 min |
| UHPLC-MS/MS | 0.05–2.0 | N/A (Targeted) | 8–20 min |
| PS-MS | 0.05–0.7 | N/A (Direct MS) | <1 min |
Evolving Chemical StructuresIllicit manufacturers modify furanyl norfentanyl’s core structure (e.g., altering the furan ring or alkyl chain) to evade targeted MS libraries. Over 50% of new analogs lack reference spectra in databases, delaying identification [9] [10].
Solutions and Workflow Adaptations
Regulatory LagMethod validation and regulatory approval of new standards take 6–12 months, while novel analogs emerge every 3–6 months [6] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8